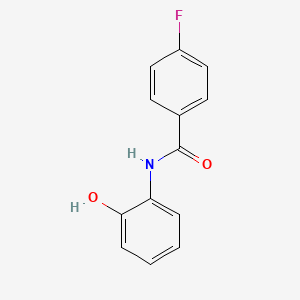

4-fluoro-N-(2-hydroxyphenyl)benzamide

货号 B5498273

分子量: 231.22 g/mol

InChI 键: MAZZJCMNIVMKEF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

安全和危害

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It recommends wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding dust formation .

属性

IUPAC Name |

4-fluoro-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZZJCMNIVMKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

To a 500 ml 4 necked round bottom flask equipped with a thermometer, a mechanic stirrer, a drop funnel, a nitrogen in-let, was added sodium bicarbonate (29.6 g, 0.354 mol, 1.1 eq), 2-aminophenol (34.88 g, 0.32 mol, 1 eq) and 2-Methyl THF (250 ml). The temperature of the mixture was controlled under 20° C. by ice-bath. Under vigorously stirring, 4-fluorobenzoyl chloride (50.72 g, 0.32 mol, 1 eq) was added drop wise within 10 min. Then the reaction was allowed to be stirred for another 1.5 hrs. When HPLC data showed that less than 0.3% of 2-aminophenol remained, 100 ml of water and 50 ml of 2-methyl tetrahydrofuran was added to quench the reaction and then the mixture was heated to 60° C. with stirring. The mixture was partitioned into two phases and the organic phase was washed with 100 ml of 1N H2SO4 and subsequently with 100 ml of water. Then the solvent was evaporated to almost dryness with stirring.

[Compound]

Name

4

Quantity

500 mL

Type

reactant

Reaction Step One

Name

nitrogen in

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2-Methyl THF

Quantity

250 mL

Type

reactant

Reaction Step Three

Synthesis routes and methods II

Procedure details

The examples below serve to illustrate the process according to the invention in more detail. 4-fluorobenzoic chloride (B) was added drop wise to a mixture of 2-aminophenol (A) in the respective solvent. The concentration of the 4-fluorobenzoic chloride (B) in the solvent [g/ml] is given in table 1. Afterwards the reaction was stirred under nitrogen. The conditions and results are listed in table 1. The amount of base is given as mol-equivalents based on the amount of 4-fluorobenzoic chloride (B). The reaction mixtures were analyzed after the indicated time by HPLC (254 nm, area %) in particular for determining the amount of 4-fluoro-Benzoic acid 2-[(4-fluorobenzoyl)amino]phenyl ester (i.e. the diacylated product, DAP). Then, 4-Fluoro-N-(2-hydroxyphenyl)-benzamide (IVa) was isolated resulting in the yields as indicated in the table 1 (purity >98% (HPLC at 254 nm)).

Name

4-fluoro-Benzoic acid 2-[(4-fluorobenzoyl)amino]phenyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5498196.png)

![N-cyclopropyl-3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5498203.png)

![5-methyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5498216.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5498227.png)

![3-benzyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5498242.png)

![(5-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-furyl)methanol](/img/structure/B5498244.png)

![3-[(dimethylamino)methyl]-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5498247.png)

![3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B5498253.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B5498260.png)

![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5498263.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5498276.png)

![2-(allylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5498287.png)

![3,4-dimethoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5498291.png)